molecular formula C34H63ClN2O6S B13822399 [(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

Cat. No.: B13822399
M. Wt: 663.4 g/mol
InChI Key: OYSKUZDIHNKWLV-BESCSQSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. Clindamycin is a semi-synthetic antibiotic derived from lincomycin, produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. It is primarily used to treat serious bacterial infections, including those caused by anaerobic bacteria, gram-positive cocci, and some protozoans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of clindamycin palmitate hydrochloride involves several steps:

Industrial Production Methods

In an industrial setting, the synthesis of clindamycin palmitate hydrochloride involves:

Chemical Reactions Analysis

Types of Reactions

Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include clindamycin, palmitic acid, and various oxidized or reduced derivatives of clindamycin .

Mechanism of Action

Clindamycin palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .

Comparison with Similar Compounds

Clindamycin palmitate hydrochloride is often compared with other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride:

Similar Compounds

    Lincomycin: The parent compound from which clindamycin is derived.

    Clindamycin Phosphate: Used for injectable formulations.

    Clindamycin Hydrochloride: Used for oral formulations.

Clindamycin palmitate hydrochloride is unique in its ester form, which allows for specific applications in pediatric formulations due to its palatable taste and ease of administration .

Properties

Molecular Formula

C34H63ClN2O6S

Molecular Weight

663.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25-,26+,28?,29-,30+,31-,32-,34-/m1/s1

InChI Key

OYSKUZDIHNKWLV-BESCSQSVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.